molecular formula C11H17BrClNO B6198233 [3-(3-bromo-4-methoxyphenyl)propyl](methyl)amine hydrochloride CAS No. 2680540-21-8

[3-(3-bromo-4-methoxyphenyl)propyl](methyl)amine hydrochloride

Cat. No.: B6198233
CAS No.: 2680540-21-8
M. Wt: 294.6
InChI Key:
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Description

3-(3-bromo-4-methoxyphenyl)propylamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a bromo and methoxy group attached to a phenyl ring, which is further connected to a propyl chain ending in a methylamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromo-4-methoxyphenyl)propylamine hydrochloride typically involves several steps:

    Bromination: The starting material, 4-methoxyphenylpropane, undergoes bromination to introduce the bromo group at the meta position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with methylamine to form the desired amine.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromo group can be substituted by various nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide are used under basic conditions.

Major Products:

    Oxidation: Formation of 3-(4-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(4-methoxyphenyl)propylamine.

    Substitution: Formation of 3-(4-methoxyphenyl)propyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : It serves as a probe in biochemical studies to understand the interaction of amine-containing compounds with biological systems.

Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

Industry: : It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methoxyphenyl)propylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)propylamine hydrochloride: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    3-(3-chloro-4-methoxyphenyl)propylamine hydrochloride: The bromo group is replaced with a chloro group, leading to differences in reactivity and potency.

    3-(3-bromo-4-hydroxyphenyl)propylamine hydrochloride: The methoxy group is replaced with a hydroxy group, which can alter its solubility and interaction with biological targets.

Uniqueness: : The presence of both bromo and methoxy groups in 3-(3-bromo-4-methoxyphenyl)propylamine hydrochloride makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can enhance its binding affinity to specific targets and improve its solubility in various solvents, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

2680540-21-8

Molecular Formula

C11H17BrClNO

Molecular Weight

294.6

Purity

95

Origin of Product

United States

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